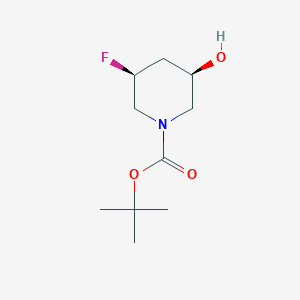

Tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a hydroxyl group attached to a piperidine ring. The stereochemistry of the compound is defined by the (3S,5R) configuration, indicating the specific spatial arrangement of the substituents on the piperidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or hydrogen peroxide.

Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced waste .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Intermediates

Tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for modifications that enhance biological activity or selectivity against specific targets.

Antiviral and Antibacterial Agents

Research indicates that derivatives of piperidine compounds exhibit antiviral and antibacterial properties. The incorporation of fluorine atoms, as seen in this compound, can significantly improve the potency and metabolic stability of these agents .

Neurological Research

The compound has potential applications in neurological research due to its ability to interact with neurotransmitter systems. Studies have shown that modifications in the piperidine ring can influence receptor binding affinities, which is crucial for developing treatments for neurological disorders .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Starting from commercially available amino acids.

- Fluorination : Utilizing reagents such as Selectfluor or other fluorinating agents to introduce the fluorine atom at the 3-position.

- Carboxylation : The final step involves esterification to form the tert-butyl ester.

Case Study 1: Synthesis and Biological Evaluation

A study published in a peer-reviewed journal detailed the synthesis of this compound and its evaluation against various bacterial strains. The compound demonstrated significant antibacterial activity compared to its non-fluorinated analogs, suggesting that fluorination enhances its efficacy .

Case Study 2: Neurological Activity

In a neurological study, researchers investigated the effects of this compound on serotonin receptors. The results indicated a promising interaction profile, which could lead to new treatments for depression and anxiety disorders .

Data Table of Applications

Mécanisme D'action

The mechanism of action of tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, facilitating its transport across biological membranes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl (3S,5R)-5-hydroxypiperidine-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and biological properties.

Tert-butyl (3S,5R)-3-chloro-5-hydroxypiperidine-1-carboxylate: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.

Uniqueness

Tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Activité Biologique

Tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate is a piperidine derivative with potential pharmacological applications. Its unique structural features, including a tert-butyl group and a fluorine atom, contribute to its biological activity. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 201.26 g/mol

- CAS Number : 2460740-52-5

The compound's structure includes a hydroxyl group at the 5-position and a fluorine atom at the 3-position of the piperidine ring, which are crucial for its biological interactions.

Pharmacological Potential

Research indicates that piperidine derivatives exhibit a wide range of biological activities, including:

- Antidepressant Effects : Some studies suggest that compounds similar to this compound may influence neurotransmitter systems involved in mood regulation.

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, particularly in models of neurodegenerative diseases like Alzheimer's disease .

The biological activity of this compound is thought to involve:

- Inhibition of Enzymes : Similar compounds have been identified as inhibitors of acetylcholinesterase and β-secretase, enzymes implicated in the pathophysiology of Alzheimer's disease. These actions may help reduce amyloid-beta aggregation .

- Reduction of Inflammatory Markers : The compound has been associated with decreased levels of pro-inflammatory cytokines such as TNF-α in cell culture studies, suggesting an anti-inflammatory effect .

Case Studies

-

Neuroprotective Study :

- Objective : To assess the protective effects of the compound against amyloid-beta toxicity in astrocytes.

- Findings : Treatment with this compound resulted in a significant reduction in cell death compared to controls treated with amyloid-beta alone. The reduction was attributed to decreased oxidative stress markers .

- Enzyme Inhibition Study :

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity:

| Compound Name | CAS Number | Unique Features | Biological Activity |

|---|---|---|---|

| Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 373604-28-5 | Hydroxyl at position 4 | Moderate neuroprotective effects |

| Tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate | 934536-10-4 | Amino group at position 4 | Potential antidepressant properties |

| Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate | 1241725-59-6 | Hydroxymethyl substituent at position 5 | Enhanced binding affinity to receptors |

This table illustrates how variations in substituent placement can significantly influence biological activity.

Propriétés

IUPAC Name |

tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINOHIISMKZAHH-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2460740-52-5 | |

| Record name | tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.